molecular formula C11H13N3O2 B2503040 Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 1427416-71-4

Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2503040
CAS No.: 1427416-71-4
M. Wt: 219.244
InChI Key: JUTXURVWBNRRQA-UHFFFAOYSA-N
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Description

Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, contributes to its diverse chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest in the G0/G1 phase and promote apoptosis . Additionally, it affects the expression of genes involved in cell survival and proliferation, thereby modulating cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical signaling pathways, such as those mediated by c-Met and VEGFR-2 . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . It can undergo degradation under certain conditions, which may affect its long-term efficacy. Studies have also indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the triazolopyridine ring system. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction parameters and can reduce the reaction time significantly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a lead compound in the development of new drugs for treating infections and cancer.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl and methyl groups can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Properties

IUPAC Name

ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)10-13-12-9-8(3)7(2)5-6-14(9)10/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTXURVWBNRRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427416-71-4
Record name ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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